molecular formula C15H13BrO4 B5761360 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid

4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid

Cat. No.: B5761360
M. Wt: 337.16 g/mol
InChI Key: ZEPXIMKNCGEPSQ-UHFFFAOYSA-N
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Description

4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid is an organic compound with the molecular formula C15H13BrO4 This compound is characterized by the presence of a benzoic acid moiety linked to a brominated phenoxy group, which also contains a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid typically involves the following steps:

    Bromination: The starting material, 4-(hydroxymethyl)phenol, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid to yield 2-bromo-4-(hydroxymethyl)phenol.

    Etherification: The brominated phenol is then reacted with 4-(chloromethyl)benzoic acid in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-{[2-carboxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid.

    Reduction: 4-{[2-hydroxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid.

    Substitution: 4-{[2-methoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid.

Scientific Research Applications

4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(hydroxymethyl)benzoic acid
  • 4-bromo-2-hydroxybenzoic acid
  • 4-chloro-2-(hydroxymethyl)phenoxyacetic acid

Uniqueness

4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid is unique due to the presence of both a brominated phenoxy group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[2-bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-7,17H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPXIMKNCGEPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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